molecular formula C19H13Cl2N3O2 B278474 2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide

2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide

Cat. No. B278474
M. Wt: 386.2 g/mol
InChI Key: GBEJOTWCFQGPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide, also known as CBN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CBN belongs to the class of nicotinamide derivatives and has been found to exhibit promising anti-inflammatory, analgesic, and neuroprotective effects.

Mechanism of Action

The exact mechanism of action of 2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide is not yet fully understood. However, it is believed that 2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide exerts its therapeutic effects by modulating various signaling pathways involved in inflammation, pain, and neurodegeneration. 2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, and also to inhibit the activation of NF-κB, a transcription factor involved in inflammation. 2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide has also been found to activate the cannabinoid receptors CB1 and CB2, which are involved in pain modulation and neuroprotection.
Biochemical and Physiological Effects:
2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. 2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide has also been found to reduce the levels of oxidative stress markers such as malondialdehyde (MDA) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Moreover, 2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide in lab experiments is its high potency and specificity. 2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide has been found to exhibit potent anti-inflammatory and analgesic effects at low doses. Moreover, 2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide has a low toxicity profile and does not exhibit any significant side effects. However, one of the limitations of using 2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide. One of the areas of interest is the development of novel 2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide derivatives with improved solubility and pharmacokinetic properties. Moreover, the potential of 2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide as a therapeutic agent for various neurodegenerative diseases such as Alzheimer's and Parkinson's disease needs to be further explored. Additionally, the anticancer properties of 2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide need to be investigated in more detail, and the underlying mechanisms of action need to be elucidated.

Synthesis Methods

The synthesis of 2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide involves a multi-step process that starts with the preparation of 3-chlorobenzoic acid. The acid is then reacted with 4-aminophenol to form 4-(3-chlorobenzoylamino)phenol. The resulting compound is then reacted with 2-chloronicotinoyl chloride to obtain the final product, 2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide. The purity of the synthesized compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. 2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide has also been shown to have neuroprotective effects in various models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, 2-Chloro-N-[4-(3-chloro-benzoylamino)-phenyl]-nicotinamide has been found to exhibit anticancer properties by inducing apoptosis in cancer cells.

properties

Molecular Formula

C19H13Cl2N3O2

Molecular Weight

386.2 g/mol

IUPAC Name

2-chloro-N-[4-[(3-chlorobenzoyl)amino]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C19H13Cl2N3O2/c20-13-4-1-3-12(11-13)18(25)23-14-6-8-15(9-7-14)24-19(26)16-5-2-10-22-17(16)21/h1-11H,(H,23,25)(H,24,26)

InChI Key

GBEJOTWCFQGPMC-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

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